molecular formula C25H22NO2P B2447662 1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine CAS No. 284472-79-3

1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine

Cat. No. B2447662
M. Wt: 399.43
InChI Key: ZYDGLCZCEANEHK-UHFFFAOYSA-N
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Description

1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of piperidine and has a molecular formula of C18H17NO4P. This compound has a wide range of applications in the field of scientific research and is used in a variety of experiments.

Scientific research applications

Antimicrobial Activity

1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine derivatives have been explored for their antimicrobial properties. A study demonstrated the synthesis and characterization of such derivatives, highlighting their potential in combating microbial infections (Haranath et al., 2005).

Catalysis in Organic Synthesis

This compound is instrumental in catalysis, particularly in the field of organic synthesis. For instance, its utilization in the rhodium-catalyzed hydrogenation of α-dehydroamino acid esters, achieving high enantioselectivities, underscores its role in producing chiral compounds (Eberhardt et al., 2007).

Antitumor Applications

Research has indicated the potential antitumor applications of certain dinaphtho dioxaphosphepin derivatives. These compounds have been tested against specific cancer cell lines, showing promising results (Brandt & Jedliński, 1985).

Structural and Spectral Studies

The compound has been a subject of extensive structural and spectral studies. These studies provide valuable insights into its chemical properties and potential applications in various fields, including pharmaceuticals (Raju et al., 1990).

Enantioselective Hydrogenations

1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine derivatives have been used in enantioselective hydrogenations, an important process in the creation of chiral molecules for pharmaceutical applications (Balogh et al., 2013).

Chemical Stability Studies

There have been studies focusing on the chemical stability of phosphine-phosphoramidites, which include derivatives of 1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine. Understanding their stability is crucial for their practical applications in catalysis and synthesis (Balogh et al., 2017).

Application in Hydroformylation Reactions

The compound's derivatives have been employed in asymmetric hydroformylation of vinylfurans, demonstrating its versatility in organic synthesis and the production of fine chemicals (Nakano et al., 2006).

properties

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22NO2P/c1-6-16-26(17-7-1)29-27-22-14-12-18-8-2-4-10-20(18)24(22)25-21-11-5-3-9-19(21)13-15-23(25)28-29/h2-5,8-15H,1,6-7,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDGLCZCEANEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine

CAS RN

284472-79-3
Record name 1-(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
G Garg, M Gómez, AM Masdeu-Bultó… - Journal of CO2 …, 2023 - Elsevier
In the frame of designing eco-friendly chemical processes, solvents represent a crucial economic and environmental concern. Compressed carbon dioxide (CO 2 ) is an alternative …
Number of citations: 2 www.sciencedirect.com
B Lin, M Liu, Z Ye, J Ding, H Wu… - Organic & Biomolecular …, 2009 - pubs.rsc.org
A copper-catalyzed C–N bond forming reaction among aryl siloxane and primary, secondary amines as well as amides has been described. The reaction was conducted in the …
Number of citations: 38 pubs.rsc.org

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